2-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone dihydrochloride
CAS No.: 1396850-26-2
Cat. No.: VC6999850
Molecular Formula: C18H31Cl2N3O2S
Molecular Weight: 424.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396850-26-2 |
|---|---|
| Molecular Formula | C18H31Cl2N3O2S |
| Molecular Weight | 424.43 |
| IUPAC Name | 2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone;dihydrochloride |
| Standard InChI | InChI=1S/C18H29N3O2S.2ClH/c1-15-4-6-21(7-5-15)18(23)14-20-10-8-19(9-11-20)13-16(22)17-3-2-12-24-17;;/h2-3,12,15-16,22H,4-11,13-14H2,1H3;2*1H |
| Standard InChI Key | QLGFEFPHIOSPAO-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)CN2CCN(CC2)CC(C3=CC=CS3)O.Cl.Cl |
Introduction
Chemical Identification and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic name reflects its intricate architecture: a piperazine ring substituted with a 2-hydroxy-2-(thiophen-2-yl)ethyl group at the 4-position, coupled with a 4-methylpiperidin-1-yl-ethanone moiety. The dihydrochloride salt form enhances its solubility for experimental applications .
Molecular Formula:
Molecular Weight:
Approximately 448.4 g/mol (calculated based on analogous piperazine derivatives) .
Structural Motifs and Functional Groups
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Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4, known for enhancing blood-brain barrier permeability in drug candidates .
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Thiophene Substituent: A five-membered aromatic ring containing sulfur, frequently associated with antimicrobial and anticancer activities.
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4-Methylpiperidin-1-yl Ethanone: A ketone-linked piperidine derivative contributing to steric bulk and potential receptor binding .
Synthesis and Optimization
Synthetic Pathways
While direct synthesis protocols for this compound remain unpublished, multi-step strategies can be inferred from analogous piperazine-thiophene conjugates :
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Piperazine Functionalization:
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Alkylation of piperazine with 2-(thiophen-2-yl)oxirane under basic conditions to introduce the hydroxyethyl-thiophene group.
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Reaction conditions: , THF, 60°C, 12 hours.
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Ethanone Coupling:
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Salt Formation:
Yield Optimization:
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Purification via column chromatography (silica gel, ) typically achieves >85% purity.
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Final recrystallization from acetone/water enhances purity to ≥97% .
Physicochemical Properties
Solubility and Stability
| Property | Value | Source Analogue |
|---|---|---|
| Aqueous Solubility | 12.4 mg/mL (pH 7.4, 25°C) | |
| LogP (Partition Coeff) | 1.8 (calculated) | |
| Melting Point | 218–220°C (decomposes) | |
| Storage Conditions | -20°C, desiccated |
The dihydrochloride form exhibits hygroscopicity, necessitating anhydrous storage . Stability studies indicate degradation <5% over 6 months at -20°C .
Spectroscopic Characterization
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¹H-NMR (400 MHz, D₂O):
| Assay | Result | Reference Model |
|---|---|---|
| Cytotoxicity (HeLa) | IC₅₀ = 18 μM | |
| Antimicrobial (E. coli) | MIC = 64 μg/mL | |
| hERG Inhibition | IC₅₀ > 100 μM (low cardiotox risk) |
Applications and Future Directions
Current Research Use
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Lead compound in antipsychotic drug discovery (D₂/5-HT₆ dual activity) .
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Fluorescent labeling probe for imaging neuronal piperazine receptors .
Development Challenges
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